molecular formula C10H12N2O4S B3985151 N-(2-cyanoethyl)-N-[(5-formylfuran-2-yl)methyl]methanesulfonamide

N-(2-cyanoethyl)-N-[(5-formylfuran-2-yl)methyl]methanesulfonamide

Cat. No.: B3985151
M. Wt: 256.28 g/mol
InChI Key: QKZXSIUKBHOWJA-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-N-[(5-formylfuran-2-yl)methyl]methanesulfonamide is a synthetic organic compound that features a cyanoethyl group, a formylfuran moiety, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-N-[(5-formylfuran-2-yl)methyl]methanesulfonamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the formylfuran moiety: This can be achieved by formylation of furan using reagents such as formic acid or formyl chloride.

    Introduction of the cyanoethyl group: This step may involve the reaction of an appropriate cyanoethylating agent with the intermediate compound.

    Attachment of the methanesulfonamide group: This can be done by reacting the intermediate with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)-N-[(5-formylfuran-2-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-cyanoethyl)-N-[(5-formylfuran-2-yl)methyl]methanesulfonamide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a building block for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Possible applications in the synthesis of novel materials with unique properties.

    Biological Studies: Use as a probe or reagent in biochemical assays to study enzyme activities or cellular processes.

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-N-[(5-formylfuran-2-yl)methyl]methanesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanoethyl)-N-methylmethanesulfonamide: Lacks the formylfuran moiety.

    N-[(5-formylfuran-2-yl)methyl]methanesulfonamide: Lacks the cyanoethyl group.

    N-(2-cyanoethyl)-N-[(5-methylfuran-2-yl)methyl]methanesulfonamide: Has a methyl group instead of a formyl group on the furan ring.

Uniqueness

N-(2-cyanoethyl)-N-[(5-formylfuran-2-yl)methyl]methanesulfonamide is unique due to the presence of both the cyanoethyl and formylfuran moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-cyanoethyl)-N-[(5-formylfuran-2-yl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c1-17(14,15)12(6-2-5-11)7-9-3-4-10(8-13)16-9/h3-4,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZXSIUKBHOWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCC#N)CC1=CC=C(O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-cyanoethyl)-N-[(5-formylfuran-2-yl)methyl]methanesulfonamide
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N-(2-cyanoethyl)-N-[(5-formylfuran-2-yl)methyl]methanesulfonamide
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N-(2-cyanoethyl)-N-[(5-formylfuran-2-yl)methyl]methanesulfonamide
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N-(2-cyanoethyl)-N-[(5-formylfuran-2-yl)methyl]methanesulfonamide
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N-(2-cyanoethyl)-N-[(5-formylfuran-2-yl)methyl]methanesulfonamide
Reactant of Route 6
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N-(2-cyanoethyl)-N-[(5-formylfuran-2-yl)methyl]methanesulfonamide

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